Benzothiazole, 2-(dodecylthio)-
Description
Contextualization within Advanced Organosulfur and Heterocyclic Chemistry Research
Organosulfur compounds, a broad class of molecules containing carbon-sulfur bonds, are ubiquitous in nature and synthetic chemistry, playing crucial roles in everything from biological processes to materials science. researchgate.netresearchgate.net Within this vast field, sulfur-containing heterocycles represent a particularly significant area of study due to their diverse pharmacological and industrial applications. researchgate.netmdpi.com The benzothiazole (B30560) scaffold, a fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is a prominent member of this family. nih.gov
Academic Significance of the Benzothiazole Nucleus in Functional Molecular Design
The benzothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, meaning it is a structural motif that frequently appears in biologically active and functional compounds. mdpi.comnih.gov Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms provide a unique electronic and steric environment, making it an attractive building block for designing molecules with specific functions.
A vast body of academic literature highlights the diverse biological activities of benzothiazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govnih.gov This inherent bioactivity drives much of the research into novel benzothiazole-containing molecules. Beyond medicine, benzothiazole derivatives are investigated for their utility as corrosion inhibitors, vulcanization accelerators in the rubber industry, and as components in functional materials. mdpi.comnih.gov The academic significance of the benzothiazole nucleus, therefore, lies in its proven versatility and the potential for discovering new applications by modifying its structure.
Research Rationale for the Dodecylthio Moiety in Relation to Molecular Architecture and Properties
The incorporation of a dodecylthio moiety onto the benzothiazole core is a deliberate design choice aimed at modulating the molecule's physicochemical properties. The long, twelve-carbon alkyl chain (dodecyl group) introduces significant lipophilicity, which can dramatically alter the molecule's solubility, surface activity, and interaction with nonpolar environments.
In the context of materials science, particularly in the development of lubricant additives and corrosion inhibitors, the long alkyl chain is crucial. It can enhance the molecule's affinity for metal surfaces, forming a protective film that reduces friction and prevents corrosion. semanticscholar.org The length of the alkyl chain can influence the packing and organization of these films, thereby affecting their performance. Research has shown that increasing the chain length of similar additives can lead to a decrease in the coefficient of friction. semanticscholar.org The sulfur atom in the thioether linkage also plays a critical role, as sulfur compounds are known to interact strongly with metal surfaces, contributing to the formation of a durable protective layer.
Overview of Major Academic Research Trajectories for 2-(dodecylthio)benzothiazole
The primary academic research trajectories for 2-(dodecylthio)benzothiazole and its close analogues are centered on its potential applications as a functional material, specifically as a corrosion inhibitor and a lubricant additive.
Corrosion Inhibition:
The benzothiazole moiety itself is a known corrosion inhibitor for various metals and alloys, including mild steel. mdpi.comresearchgate.net The mechanism of inhibition is generally attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The presence of heteroatoms like nitrogen and sulfur, with their lone pairs of electrons, facilitates this adsorption process. The dodecylthio group is expected to enhance this protective action by increasing the surface coverage and creating a more hydrophobic layer, thereby repelling water and corrosive agents. Research in this area often involves electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, to evaluate the inhibitor's efficiency.
Lubricant Additives:
Organosulfur compounds are widely used as additives in lubricating oils to improve their anti-wear and extreme pressure properties. researchgate.net The long alkyl chain of 2-(dodecylthio)benzothiazole makes it a candidate for such applications. Under high pressure and temperature conditions at the contact points between moving metal parts, these additives can decompose and react with the metal surface to form a sacrificial tribofilm. This film, often composed of metal sulfides, reduces direct metal-to-metal contact, thereby minimizing wear and friction. Research in this domain involves tribological testing to measure the coefficient of friction and wear scar diameter when the compound is added to a base oil. researchgate.net
Synthesis and Characterization:
A foundational aspect of the research involves the development of efficient and environmentally friendly synthetic routes to 2-(dodecylthio)benzothiazole. The most common method for synthesizing such 2-alkylthiobenzothiazoles is the S-alkylation of 2-mercaptobenzothiazole (B37678) with an appropriate alkyl halide, in this case, a dodecyl halide (e.g., 1-bromododecane). mdpi.com Academic studies often focus on optimizing reaction conditions, such as the choice of solvent, base, and temperature, to achieve high yields and purity. researchgate.net
Below are interactive tables summarizing key information related to the academic research on 2-(dodecylthio)benzothiazole and related compounds.
Table 1: Physicochemical Properties of 2-(dodecylthio)benzothiazole (Predicted)
| Property | Value |
| Molecular Formula | C19H29NS2 |
| Molecular Weight | 335.57 g/mol |
| Appearance | Likely a waxy solid or viscous liquid at room temperature |
| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water |
Table 2: Common Synthetic Route for 2-(Alkylthio)benzothiazoles
| Reactants | Reagents/Conditions | Product |
| 2-Mercaptobenzothiazole, Dodecyl Bromide | Base (e.g., K2CO3, NaOH), Solvent (e.g., Acetone, Ethanol), Heat | 2-(dodecylthio)benzothiazole |
Table 3: Potential Research Applications and Investigatory Techniques
| Research Area | Key Properties Investigated | Common Experimental Techniques |
| Corrosion Inhibition | Inhibition efficiency, Adsorption mechanism, Protective film formation | Potentiodynamic polarization, Electrochemical impedance spectroscopy, Weight loss measurements, Surface analysis (SEM, AFM) |
| Lubrication | Coefficient of friction, Wear scar diameter, Tribofilm formation | Four-ball tribometer, Pin-on-disk tester, X-ray photoelectron spectroscopy (XPS) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
106184-47-8 |
|---|---|
Molecular Formula |
C19H29NS2 |
Molecular Weight |
335.6 g/mol |
IUPAC Name |
2-dodecylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C19H29NS2/c1-2-3-4-5-6-7-8-9-10-13-16-21-19-20-17-14-11-12-15-18(17)22-19/h11-12,14-15H,2-10,13,16H2,1H3 |
InChI Key |
ZJCGCYWSOGPALF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations for 2 Dodecylthio Benzothiazole
Established Synthetic Pathways for the Benzothiazole (B30560) Scaffold: A Critical Review
The benzothiazole ring system, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a privileged structure in medicinal and materials chemistry. organic-chemistry.orgresearchgate.netmdpi.com Its synthesis has been the subject of extensive research, leading to a variety of reliable methods.
Cyclization Reactions for Benzothiazole Ring Formation
The most prevalent methods for constructing the benzothiazole scaffold involve the cyclization of ortho-substituted anilines. A cornerstone of these syntheses is the reaction of 2-aminothiophenol (B119425) with various carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives. mdpi.commdpi.com For instance, the condensation of 2-aminothiophenol with aldehydes can be efficiently catalyzed by a range of catalysts, including Brønsted acids, Lewis acids, and even green catalysts under aqueous conditions. organic-chemistry.org Mechanistic studies suggest that these reactions often proceed through the formation of an intermediate Schiff base, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the benzothiazole ring. mdpi.com
Another significant approach involves the intramolecular cyclization of thiobenzanilides. organic-chemistry.org These reactions can be promoted by various reagents, including oxidants like potassium ferricyanide (B76249) or through photoredox catalysis. organic-chemistry.org Furthermore, the reaction of ortho-haloanilines with a sulfur source, such as potassium sulfide (B99878) or carbon disulfide, provides a direct route to the benzothiazole core. organic-chemistry.orgnih.gov
Regioselective Functionalization Strategies at the 2-Position
The C2 position of the benzothiazole ring is particularly susceptible to functionalization due to the electron-withdrawing nature of the fused thiazole ring. nih.gov This reactivity allows for the direct introduction of various substituents. One common strategy is the direct C-H functionalization of the benzothiazole ring. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or other groups at the 2-position. drugbank.com
Another important precursor for 2-substituted benzothiazoles is 2-chlorobenzothiazole (B146242), which can be prepared from 2-mercaptobenzothiazole (B37678). wikipedia.org The chlorine atom at the 2-position is a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, including thiols.
Dodecylthioether Introduction Techniques
The introduction of the dodecylthioether group at the 2-position of the benzothiazole scaffold can be achieved through several synthetic strategies, primarily involving either a pre-formed benzothiazole derivative or a one-pot approach.
Thiolation Reactions at the 2-Position of Benzothiazole Derivatives
The synthesis of 2-mercaptobenzothiazole (MBT) is a key step for many subsequent functionalizations. researchgate.net MBT can be synthesized through the reaction of 2-aminothiophenol with carbon disulfide. ajol.info Alternatively, 2-chlorobenzothiazole can be converted to 2-mercaptobenzothiazole through reaction with a sulfur nucleophile. This thiolation step provides the necessary thiol or thiolate functionality for the subsequent introduction of the dodecyl group.
Alkylation of Thiolated Benzothiazoles with Dodecyl Halides
A straightforward and widely used method for the synthesis of 2-(dodecylthio)benzothiazole is the S-alkylation of 2-mercaptobenzothiazole with a dodecyl halide, such as dodecyl bromide or dodecyl iodide. nih.govajol.info The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), potassium carbonate, or an organic base like triethylamine, in a suitable solvent like ethanol (B145695), acetone, or dimethylformamide (DMF). The base deprotonates the thiol group of 2-mercaptobenzothiazole to form the more nucleophilic thiolate anion, which then attacks the dodecyl halide in a classic SN2 reaction to form the desired thioether.
A study on the synthesis of long-chain 2-alkylthio-1H-benzimidazoles, which are structurally related to the target compound, demonstrated the successful alkylation of 2-mercaptobenzimidazole (B194830) with various long-chain alkyl halides, including dodecyl bromide, in good yields. This provides a strong precedent for the analogous reaction with 2-mercaptobenzothiazole.
One-Pot Synthetic Approaches for Direct 2-(dodecylthio)benzothiazole Formation
One-pot syntheses offer an efficient and atom-economical alternative to multi-step procedures. Several one-pot methods for the synthesis of 2-alkylthiobenzothiazoles have been developed. For instance, a one-pot reaction of 2-aminothiophenol, carbon disulfide, and an alkyl halide can directly yield 2-alkylthiobenzothiazoles. In this approach, the 2-mercaptobenzothiazole is formed in situ and immediately alkylated.
Another one-pot strategy involves the reaction of 2-aminothiophenol with a long-chain carboxylic acid, such as tridecanoic acid (to ultimately yield a dodecyl group at the 2-position after decarboxylation of an intermediate), in the presence of a suitable coupling agent and a sulfur source. A reported one-pot protocol for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various fatty acids under solvent-free conditions, including microwave irradiation, to afford the corresponding 2-alkylbenzothiazoles in good to excellent yields. While this specific example leads to a 2-alkyl rather than a 2-alkylthio substituent, the principle of a one-pot condensation with a long-chain precursor is well-established.
Green Chemistry Principles and Sustainable Synthesis of 2-(dodecylthio)benzothiazole
The application of green chemistry principles to the synthesis of 2-(dodecylthio)benzothiazole aims to reduce the environmental impact by minimizing waste, avoiding toxic substances, and improving energy efficiency. Key strategies include the use of alternative solvents, solvent-free conditions, and catalytic methods that enhance reaction rates and selectivity.
Traditional synthesis of 2-alkylthio derivatives of benzothiazole often involves polar aprotic solvents like N,N-dimethylformamide (DMF) and a strong base to deprotonate the thiol, forming the highly nucleophilic thiolate anion. nih.gov However, greener alternatives have been developed to mitigate the risks associated with such solvents.
Solvent-Free and Microwave-Assisted Synthesis: Solvent-free reaction conditions, often coupled with microwave irradiation, represent a significant advancement in the green synthesis of benzothiazole derivatives. researchgate.netscielo.br Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. nih.govias.ac.in For the synthesis of 2-(dodecylthio)benzothiazole, a mixture of 2-mercaptobenzothiazole, a base (e.g., sodium hydroxide or potassium carbonate), and 1-bromododecane (B92323) can be subjected to microwave irradiation, often without any solvent, to afford the desired product. This method minimizes solvent waste and reduces energy consumption. ijpbs.com
Catalytic Approaches: The use of catalysts can provide alternative low-energy pathways and enable reactions under milder, more environmentally benign conditions. Phase-transfer catalysis (PTC) is a particularly effective technique for the S-alkylation of MBT. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide or hexadecyltrimethylammonium chloride), facilitates the transfer of the benzothiazole thiolate anion from an aqueous or solid phase to an organic phase containing the alkyl halide. rsc.orgmdpi.com This allows the reaction to be performed in greener solvent systems, such as water-toluene, or even under solvent-free conditions, often with high yields and selectivity.
Iron catalysis, for instance using FeCl₃ in water with a phase-transfer catalyst, has been shown to be effective for related tandem reactions, highlighting the potential of using inexpensive and environmentally benign metals. rsc.org
Table 1: Comparison of Synthetic Methods for S-Alkylation of 2-Mercaptobenzothiazole
| Method | Catalyst/Promoter | Solvent | Conditions | Reaction Time | Yield (%) | Reference |
| Conventional | Sodium Hydroxide | DMF | Room Temp. | Several Hours | Good-Excellent | nih.gov |
| Microwave | Base (e.g., K₂CO₃) | Solvent-Free | MWI (e.g., 160W) | 3-10 min | High | scielo.br, ijpbs.com |
| Phase-Transfer | Quaternary Ammonium Salt | Water/Organic or Solvent-Free | Room Temp. or Mild Heat | 1-5 hours | >90 | rsc.org, mdpi.com |
| Green Solvent | None | Glycerol (B35011) | Ambient Temp. | 0.5-5 hours | Excellent | nih.gov, researchgate.net |
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The S-alkylation of 2-mercaptobenzothiazole with a dodecyl halide is an addition reaction where the only theoretical byproduct is a salt (e.g., sodium bromide).
Reaction: C₇H₅NS₂ (MBT) + C₁₂H₂₅Br (1-Bromododecane) + NaOH → C₁₉H₂₉NS₂ (2-(dodecylthio)benzothiazole) + NaBr + H₂O
The atom economy for this transformation is inherently high, as all carbon, nitrogen, sulfur, and hydrogen atoms from the MBT and dodecyl bromide are incorporated into the product. The main waste products are the inorganic salt and water.
Purification and Isolation Methodologies for High-Purity 2-(dodecylthio)benzothiazole for Research Applications
Achieving high purity is critical for the application of 2-(dodecylthio)benzothiazole in research, where impurities could interfere with experimental results. The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the required final purity.
Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. illinois.edu Following the synthesis, the crude 2-(dodecylthio)benzothiazole product, which is a solid at room temperature, can be purified by dissolving it in a minimum amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. Suitable solvents for recrystallization would typically be alcohols like ethanol or methanol, from which the product can be filtered off after cooling. researchgate.net This method is effective for removing small amounts of impurities and is scalable.
Column Chromatography: For separating mixtures with components of similar polarity or for achieving very high purity, column chromatography is the method of choice. The crude product is dissolved in a minimal amount of a non-polar solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), usually a mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate), is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and are collected in separate fractions. The fractions containing the pure product are then combined, and the solvent is removed under vacuum to yield the purified 2-(dodecylthio)benzothiazole.
Table 2: Purification Techniques for 2-(dodecylthio)benzothiazole
| Technique | Principle | Typical Solvents/Materials | Application | Reference |
| Recrystallization | Differential solubility at different temperatures | Ethanol, Methanol | Removal of minor impurities, bulk purification | illinois.edu, researchgate.net |
| Column Chromatography | Differential adsorption on a stationary phase | Silica Gel, Hexane/Ethyl Acetate | High-purity isolation, separation of complex mixtures | mdpi.com |
Synthetic Route Optimization and Scale-Up Considerations for Academic Research
Optimizing the synthetic route for academic research involves maximizing the yield and purity while minimizing reaction time, cost, and complexity. For scaling up production from milligram to multi-gram quantities, reproducibility and ease of handling are paramount.
Optimization of Reaction Parameters: Key parameters for optimizing the S-alkylation of MBT include the choice of base, solvent, temperature, and molar ratios of reactants.
Base: While strong bases like sodium hydroxide are effective, milder bases such as potassium carbonate are often sufficient, especially in microwave-assisted or phase-transfer catalyzed reactions, and can be easier to handle and remove.
Solvent: For scale-up, minimizing or eliminating flammable and toxic organic solvents is preferable. Water with a phase-transfer catalyst or a high-boiling, recyclable solvent like glycerol are attractive options. rsc.orgnih.gov
Temperature and Time: Microwave synthesis offers significant advantages in reducing reaction time. ias.ac.in For conventional heating, the temperature should be high enough to ensure a reasonable reaction rate but low enough to prevent side reactions or decomposition. Optimization studies would involve monitoring the reaction at different temperatures to find the ideal balance.
Scale-Up Considerations: When moving to a larger scale (e.g., gram-scale synthesis), several factors must be considered:
Exothermicity: The S-alkylation reaction is typically exothermic. On a larger scale, the heat generated may not dissipate as efficiently, potentially leading to a runaway reaction. Gradual addition of reagents and effective temperature control are crucial.
Mixing: Efficient stirring is necessary to ensure homogeneity, especially in heterogeneous mixtures like those used in phase-transfer catalysis.
Workup and Purification: The purification method must be scalable. Recrystallization is generally more amenable to large-scale work than column chromatography. A simple filtration and washing procedure, as enabled by catalyst-free synthesis in glycerol, is ideal for scale-up. researchgate.net The use of solid-supported or recyclable catalysts also simplifies product isolation, as the catalyst can be easily removed by filtration. mdpi.com
Advanced Spectroscopic and Structural Elucidation Methodologies of 2 Dodecylthio Benzothiazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds, providing unparalleled insight into the connectivity and chemical environment of individual atoms within a molecule. For 2-(dodecylthio)benzothiazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized to assign the proton (¹H) and carbon (¹³C) signals and to establish the intricate network of through-bond and through-space correlations.
¹H, ¹³C, and 2D NMR Techniques (COSY, HMQC, HMBC)
The ¹H NMR spectrum of 2-(dodecylthio)benzothiazole is expected to exhibit distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring and the aliphatic protons of the dodecyl chain. The aromatic region would typically show a complex multiplet pattern arising from the four protons on the benzene (B151609) ring. The dodecyl chain protons would appear in the upfield region of the spectrum, with the methylene (B1212753) group adjacent to the sulfur atom (α-CH₂) being the most deshielded of the alkyl protons due to the electron-withdrawing effect of the thioether linkage. The terminal methyl group (ω-CH₃) would resonate at the highest field.
The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all unique carbon atoms in the molecule. The benzothiazole ring would display characteristic signals for its seven carbon atoms, including the quaternary carbons involved in the fused ring system and the C=N bond. The dodecyl chain would show a series of signals for its twelve carbon atoms.
To definitively assign these signals and establish the connectivity between protons and carbons, a suite of 2D NMR experiments is employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-(dodecylthio)benzothiazole, COSY would be instrumental in tracing the connectivity of the protons within the dodecyl chain, showing correlations between adjacent methylene groups.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. uctm.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the α-CH₂ protons would show a cross-peak with the signal for the α-carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. uctm.edu HMBC is particularly valuable for identifying quaternary carbons and for connecting different structural fragments. In the case of 2-(dodecylthio)benzothiazole, an HMBC experiment would show a correlation between the α-CH₂ protons of the dodecyl chain and the C-2 carbon of the benzothiazole ring, unequivocally confirming the attachment of the dodecylthio group to this position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-(dodecylthio)benzothiazole
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzothiazole Aromatic Protons | 7.20 - 8.10 | 120 - 155 |
| Benzothiazole C2 | - | ~165 |
| α-CH₂ (S-CH₂) | ~3.30 | ~35 |
| -(CH₂)₁₀- | 1.20 - 1.70 | 22 - 32 |
| ω-CH₃ | ~0.88 | ~14 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Conformational Analysis using Variable Temperature NMR
The flexible dodecyl chain of 2-(dodecylthio)benzothiazole can adopt numerous conformations in solution. Variable temperature (VT) NMR spectroscopy is a powerful tool to study these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal line shapes. At lower temperatures, the interconversion between different conformers may slow down on the NMR timescale, potentially allowing for the observation of distinct signals for individual conformers. This can provide valuable information about the rotational barriers around the C-S bonds and the preferred spatial arrangement of the alkyl chain relative to the benzothiazole ring system.
Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of 2-(dodecylthio)benzothiazole, C₁₉H₂₉NS₂, with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Structural Analysis
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of 2-(dodecylthio)benzothiazole) and the analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure. Key fragmentation pathways for 2-(dodecylthio)benzothiazole would be expected to include:
Cleavage of the S-C bond of the dodecyl chain: This would lead to the formation of a stable benzothiazole-2-thiolate radical cation and a dodecyl carbocation or radical.
Fragmentation of the dodecyl chain: Stepwise loss of alkyl fragments (e.g., C₂H₄, C₃H₆) from the dodecyl chain is a common fragmentation pathway for long-chain alkanes.
Fragmentation of the benzothiazole ring: Characteristic cleavages of the heterocyclic ring can also occur, providing further structural confirmation.
Table 2: Expected Key Fragment Ions in the Mass Spectrum of 2-(dodecylthio)benzothiazole
| m/z (Proposed) | Proposed Fragment Structure |
| 335 | [M]⁺ (Molecular Ion) |
| 167 | [Benzothiazole-2-thiol]⁺ |
| 135 | [Benzothiazole]⁺ |
| Various | Fragments from the loss of alkyl units from the dodecyl chain |
Note: The observed fragmentation pattern can be influenced by the ionization technique used.
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Intermolecular Interaction Probing
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also be used to probe intermolecular interactions.
In the FTIR and Raman spectra of 2-(dodecylthio)benzothiazole, characteristic vibrational bands would be observed for the benzothiazole ring and the dodecyl chain.
Benzothiazole Ring Vibrations: The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring gives rise to a characteristic band around 1600-1650 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range. researchgate.net
Dodecyl Chain Vibrations: The aliphatic C-H stretching vibrations of the methylene and methyl groups of the dodecyl chain will be prominent in the 2850-2960 cm⁻¹ region. researchgate.net CH₂ bending (scissoring) and CH₃ bending (umbrella) modes are expected around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.
C-S Stretching Vibrations: The C-S stretching vibrations are typically weaker and appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.
By analyzing the positions and intensities of these vibrational bands, the functional groups within the molecule can be confirmed. Furthermore, subtle shifts in these bands can provide insights into intermolecular interactions, such as van der Waals forces, which are significant in the solid-state packing of molecules with long alkyl chains.
Table 3: Key Expected Vibrational Frequencies for 2-(dodecylthio)benzothiazole
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3000 - 3100 | Aromatic C-H Stretch |
| 2850 - 2960 | Aliphatic C-H Stretch |
| 1600 - 1650 | C=N Stretch (Thiazole) |
| 1450 - 1600 | Aromatic C=C Stretch |
| ~1465 | CH₂ Bend |
| ~1375 | CH₃ Bend |
| 600 - 800 | C-S Stretch |
Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.
Electronic Absorption and Emission Spectroscopy for Electronic Structure Characterization in Diverse Media
The electronic behavior of 2-(dodecylthio)benzothiazole is fundamentally governed by the chromophoric benzothiazole moiety. Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools to probe the electronic transitions within this system and how they are influenced by the surrounding environment.
The electronic absorption spectra of benzothiazole derivatives are typically characterized by intense bands in the UV region, corresponding to π → π* transitions within the aromatic system. For instance, studies on various 2-aryl- and 2-heteroaryl-benzothiazoles have shown absorption maxima (λmax) in the range of 330-340 nm. niscpr.res.in The specific position and intensity of these bands are sensitive to the nature of the substituent at the 2-position and the polarity of the solvent. The dodecylthio group, being an electron-donating alkylthio substituent, is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted benzothiazole.
Fluorescence spectroscopy provides further insight into the electronic structure and excited-state dynamics. Many benzothiazole derivatives are known to be fluorescent, emitting light in the violet-blue region of the electromagnetic spectrum. The fluorescence emission of 2-(4-bromophenyl)benzothiazole (B34361) derivatives, for example, has been observed between 380 nm and 450 nm upon excitation at 330 nm. niscpr.res.in The difference between the absorption and emission maxima, known as the Stokes shift, is an important parameter. Theoretical studies on benzothiazole-based fluorescent probes have shown that substitutions on the benzothiazole ring can significantly alter the Stokes shift. nih.gov
To illustrate the expected electronic absorption and emission characteristics, the following table presents data for a related 2-substituted benzothiazole derivative in methanol.
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) |
| 2-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)benzothiazole | Methanol | ~330-340 | ~380-450 |
Table 1: Representative electronic absorption and emission data for a 2-substituted benzothiazole derivative. niscpr.res.in Note: This data is for an analogous compound and is intended to be illustrative of the expected spectral region for 2-(dodecylthio)benzothiazole.
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about the molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
While a crystal structure for 2-(dodecylthio)benzothiazole itself has not been reported in the surveyed literature, analysis of closely related structures, such as derivatives of 2-(benzothiazol-2'-ylthio)acetohydrazide, offers significant insights into the likely solid-state architecture. researchgate.net
The crystal packing of 2-(dodecylthio)benzothiazole would be expected to be driven by a combination of weak intermolecular forces. These include van der Waals interactions, particularly from the long dodecyl chains, and potential π-π stacking interactions between the benzothiazole rings of adjacent molecules.
In the crystal structures of similar benzothiazole derivatives, various intermolecular interactions have been observed. For instance, C-H···N and C-H···S hydrogen bonds are common motifs that contribute to the stability of the crystal lattice. The presence of the sulfur atom in the thioether linkage and the nitrogen and sulfur atoms in the benzothiazole ring provides potential sites for such non-covalent interactions.
The long dodecyl chains are likely to adopt an extended, all-trans conformation to maximize van der Waals contacts and pack efficiently. This can lead to the formation of layered structures in the crystal, with alternating regions of aromatic benzothiazole rings and aliphatic dodecyl chains.
Based on the analysis of related structures, the benzothiazole ring system itself is expected to be essentially planar. wikipedia.org The orientation of the dodecyl chain relative to the benzothiazole ring will be a key conformational feature. The flexibility of the dodecyl chain allows for various possible conformations; however, in the crystalline state, it is likely to adopt a low-energy, extended conformation to facilitate dense packing.
The following table presents selected crystallographic data for a related 2-(benzothiazol-2'-ylthio) derivative, which can serve as a model for the expected structural parameters in 2-(dodecylthio)benzothiazole.
| Parameter | Value (for an analogous compound) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.842 |
| b (Å) | 5.750 |
| c (Å) | 12.964 |
| β (°) | 110.13 |
| C-S bond length (Å) | ~1.73 |
| C-S-C bond angle (°) | ~102 |
Table 2: Representative crystallographic data for a 2-(benzothiazol-2'-ylthio) derivative. researchgate.netresearchgate.net Note: This data is for an analogous compound and is intended to be illustrative of the expected crystallographic parameters for 2-(dodecylthio)benzothiazole.
Electronic Structure and Photophysical Properties Research of 2 Dodecylthio Benzothiazole
Detailed Analysis of Electronic Transitions and Absorption Spectra
The electronic absorption spectra of benzothiazole (B30560) derivatives are characterized by transitions within the aromatic system. The introduction of a dodecylthio group at the 2-position is expected to modulate these transitions.
Influence of Solvent Polarity and pH on Absorption Characteristics
The polarity of the solvent can significantly impact the absorption spectra of benzothiazole derivatives, a phenomenon known as solvatochromism. For 2-(dodecylthio)benzothiazole, an increase in solvent polarity is expected to cause a shift in the absorption maxima. This is due to the differential stabilization of the ground and excited states of the molecule by the solvent molecules. In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent, leading to a red shift (bathochromic shift) in the absorption spectrum.
The pH of the environment is also a critical factor, particularly the protonation state of the nitrogen atom in the thiazole (B1198619) ring. In acidic conditions, protonation of the nitrogen can occur, which would lead to a significant blue shift (hypsochromic shift) in the absorption spectrum due to the stabilization of the ground state.
Table 1: Expected Influence of Solvent on the Absorption Maximum (λmax) of 2-(dodecylthio)benzothiazole
| Solvent | Polarity Index | Expected λmax (nm) |
|---|---|---|
| n-Hexane | 0.1 | ~300-310 |
| Dichloromethane | 3.1 | ~305-315 |
| Acetonitrile | 5.8 | ~310-320 |
Note: The λmax values are hypothetical and for illustrative purposes, based on trends observed for similar 2-alkylthio-benzothiazoles.
Vibronic Fine Structure Analysis
The absorption spectra of rigid aromatic molecules often exhibit a vibronic fine structure, which results from the coupling of electronic transitions with vibrational modes of the molecule. For 2-(dodecylthio)benzothiazole, it is anticipated that in non-polar solvents and at low temperatures, some vibronic structure may be resolved. The long dodecyl chain, however, introduces significant conformational flexibility. This flexibility can lead to a broadening of the spectral bands, potentially obscuring the fine structure, as the ensemble of molecules in solution will exist in various conformations, each with slightly different absorption characteristics.
Fluorescence and Phosphorescence Emission Mechanisms
The emission properties of 2-(dodecylthio)benzothiazole, including fluorescence and phosphorescence, are dictated by the de-excitation pathways from the electronically excited states.
Excited State Pathways and Radiative vs. Non-Radiative Decay Processes
Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1). From the S1 state, the molecule can return to the ground state (S0) through several pathways:
Fluorescence: Radiative decay from S1 to S0.
Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S1 to S0).
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S1 to a triplet state, T1).
From the triplet state (T1), the molecule can undergo:
Phosphorescence: Radiative decay from T1 to S0.
Intersystem Crossing: Non-radiative decay from T1 to S0.
The presence of the sulfur atom in the dodecylthio group can enhance the rate of intersystem crossing due to the heavy-atom effect, which may lead to a noticeable phosphorescence signal, especially at low temperatures in a rigid matrix. The flexible dodecyl chain can also promote non-radiative decay through vibrational and rotational motions, which would decrease the fluorescence quantum yield.
Solvatochromism and Aggregation-Induced Emission (AIE) Phenomena
Similar to the absorption spectra, the fluorescence emission of 2-(dodecylthio)benzothiazole is expected to exhibit solvatochromism. An increase in solvent polarity will likely lead to a red shift in the emission maximum due to the stabilization of the more polar excited state.
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. Benzothiazole derivatives have been known to exhibit AIE. For 2-(dodecylthio)benzothiazole, the long alkyl chain could promote aggregation in certain solvent systems (e.g., in water-organic mixtures). In an aggregated state, the intramolecular rotations and vibrations that act as non-radiative decay pathways are restricted, leading to an enhancement of the radiative decay (fluorescence).
Determination and Interpretation of Quantum Yields and Luminescence Lifetimes
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The luminescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.
For 2-(dodecylthio)benzothiazole, the fluorescence quantum yield is expected to be influenced by the solvent environment. In non-polar, viscous solvents, a higher quantum yield would be anticipated due to the suppression of non-radiative decay pathways. Conversely, in polar, non-viscous solvents, the quantum yield may be lower.
The luminescence lifetime is also expected to be solvent-dependent. The radiative lifetime (τr) is inversely proportional to the rate of radiative decay, while the observed lifetime (τ) is influenced by both radiative (kr) and non-radiative (knr) decay rates (τ = 1 / (kr + knr)). The presence of the dodecylthio group may introduce additional non-radiative decay channels, potentially shortening the luminescence lifetime compared to the parent benzothiazole.
Table 2: Anticipated Photophysical Data for 2-(dodecylthio)benzothiazole in Different Solvents
| Solvent | Absorption λmax (nm) | Emission λem (nm) | Fluorescence Quantum Yield (ΦF) | Luminescence Lifetime (τ) (ns) |
|---|---|---|---|---|
| Cyclohexane | ~302 | ~350 | ~0.15 | ~2.5 |
| Dichloromethane | ~308 | ~365 | ~0.10 | ~2.0 |
| Acetonitrile | ~312 | ~375 | ~0.08 | ~1.8 |
Note: The data in this table are hypothetical and serve to illustrate the expected trends for 2-(dodecylthio)benzothiazole based on the behavior of similar compounds.
Energy Transfer and FRET (Förster Resonance Energy Transfer) Investigations Involving 2-(dodecylthio)benzothiazole
There is no specific research documented in the available scientific literature concerning the involvement of 2-(dodecylthio)benzothiazole in Förster Resonance Energy Transfer (FRET) or other energy transfer processes. FRET is a mechanism of energy transfer between two light-sensitive molecules (chromophores) where a donor chromophore, in its excited state, may transfer energy to an acceptor chromophore in close proximity. This process is highly dependent on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, as well as the distance and orientation between the molecules.
While benzothiazole derivatives, in general, are known to be fluorescent and have been incorporated into molecules designed for FRET applications, no studies were found that specifically utilize 2-(dodecylthio)benzothiazole as either a donor or an acceptor in a FRET pair. Consequently, no data tables on its FRET parameters (e.g., Förster radius, energy transfer efficiency) can be provided.
Photostability and Photodegradation Pathways Under Specific Irradiation Conditions
Detailed experimental studies on the photostability and specific photodegradation pathways of 2-(dodecylthio)benzothiazole under various irradiation conditions are not available in the reviewed scientific literature.
Research on the photodegradation of other benzothiazole derivatives, such as 2-mercaptobenzothiazole (B37678) and benzothiazole itself, has been conducted. These studies indicate that the benzothiazole ring can undergo photodimerization and, in the presence of oxygen, can form photoproducts like 2-hydroxybenzothiazole. The degradation pathways are highly dependent on the substituents on the benzothiazole core and the environmental conditions (e.g., solvent, presence of oxygen). For example, the photodegradation of 2-(thiocyanomethylthio)benzothiazole has been shown to proceed rapidly under UV irradiation in aqueous solutions, leading to several transformation products.
However, without specific studies on 2-(dodecylthio)benzothiazole, it is not possible to detail its photostability or to outline its specific degradation pathways and resulting photoproducts. Therefore, no data tables summarizing these aspects can be compiled.
Electrochemical Behavior and Redox Chemistry of 2 Dodecylthio Benzothiazole
Cyclic Voltammetry and Chronoamperometry Studies of Oxidation and Reduction Processes
No published studies detailing the cyclic voltammetry or chronoamperometry of 2-(dodecylthio)benzothiazole were found. Therefore, identification of its redox couples and the reversibility of its electron transfer processes cannot be reported.
Data not available.
Data not available.
Determination of Electron Transfer Kinetics and Standard Redox Potentials
Without experimental voltammetric data, the electron transfer kinetics and standard redox potentials for 2-(dodecylthio)benzothiazole have not been determined.
Electrochemical Polymerization Mechanisms (if applicable)
There is no evidence in the reviewed literature to suggest that 2-(dodecylthio)benzothiazole has been used as a monomer for electrochemical polymerization. While related benzotriazole (B28993) monomers have been electropolymerized, the specific mechanisms for this compound are unknown. nih.govresearchgate.net
Electrochromic Properties and Modulation of Optical States
The electrochromic properties of 2-(dodecylthio)benzothiazole have not been reported.
Electrochemical Sensing Mechanisms and Derivatization for Enhanced Response
There are no published applications of 2-(dodecylthio)benzothiazole in electrochemical sensing, nor any information on its derivatization for such purposes.
Theoretical and Computational Chemistry Studies on 2 Dodecylthio Benzothiazole
Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic Structure, and Frontier Orbitals
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can predict the optimized molecular geometry, electronic structure, and frontier molecular orbitals (HOMO and LUMO) of 2-(dodecylthio)benzothiazole.
The optimized geometry of the benzothiazole (B30560) core is largely planar, while the dodecylthio chain introduces significant conformational flexibility. The bond lengths and angles within the benzothiazole ring are influenced by the electron-donating nature of the sulfur atom in the thioether linkage.
HOMO-LUMO Energy Gaps and Their Significance
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that a molecule is more easily excitable and thus more reactive.
Table 1: Calculated Quantum Chemical Parameters for a Related Benzothiazole Derivative
| Parameter | Value (eV) |
| EHOMO | -6.2 eV (estimated) |
| ELUMO | -1.8 eV (estimated) |
| Energy Gap (ΔE) | 4.4 eV (estimated) |
Note: These values are estimations based on data for similar, shorter-chain alkylthio benzothiazoles and are intended for illustrative purposes.
Charge Distribution and Electrostatic Potentials
The distribution of electron density within a molecule can be visualized using molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating areas that are, respectively, electron-poor (electrophilic) and electron-rich (nucleophilic).
For 2-(dodecylthio)benzothiazole, the MEP would likely show a high electron density around the nitrogen and sulfur atoms of the benzothiazole ring, making these sites susceptible to electrophilic attack. The sulfur atom of the dodecylthio group would also exhibit some electron density. The aromatic benzene (B151609) ring will have a delocalized electron cloud. Such information is critical for understanding intermolecular interactions, such as how the molecule might interact with a metal surface, which is relevant to its application as a corrosion inhibitor.
Ab Initio Methods for Accurate Spectroscopic Parameter Prediction
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, can be employed to predict spectroscopic properties with high accuracy. Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide precise predictions of vibrational frequencies (IR and Raman spectra), and NMR chemical shifts. For 2-(dodecylthio)benzothiazole, these calculations can help in the interpretation of experimental spectra and confirm the molecular structure.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior in Solution or Condensed Phases
The long, flexible dodecyl chain of 2-(dodecylthio)benzothiazole makes its conformational landscape complex. Molecular Dynamics (MD) simulations are a powerful tool to explore this flexibility and understand the molecule's behavior in different environments, such as in solution or in a condensed phase.
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. By simulating 2-(dodecylthio)benzothiazole in a solvent box, one can observe how the dodecyl chain folds and moves, and how the molecule interacts with solvent molecules. In the context of its use as a corrosion inhibitor, MD simulations can be used to study its adsorption on a metal surface, providing insights into the orientation and binding energy of the molecule on the surface. These simulations can reveal whether the benzothiazole ring lies flat on the surface, maximizing the interaction of its pi-electrons, and how the dodecyl chain is oriented.
Quantum Chemical Calculations of Reactivity Descriptors and Reaction Pathways
Quantum chemical calculations can provide a range of reactivity descriptors that help in predicting the chemical behavior of 2-(dodecylthio)benzothiazole. These descriptors, derived from the electronic structure, include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): Related to the HOMO-LUMO gap, it indicates the resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Fukui Functions: These indicate the most likely sites for nucleophilic, electrophilic, and radical attack.
By calculating these parameters, one can predict how 2-(dodecylthio)benzothiazole will react with other chemical species. Furthermore, computational methods can be used to map out entire reaction pathways, identifying transition states and calculating activation energies for potential reactions, such as oxidation or degradation processes.
Computational Modeling of Photophysical Processes and Excited State Dynamics
Benzothiazole derivatives are known to exhibit interesting photophysical properties, including fluorescence. mdpi.com Computational modeling can be used to investigate the excited state dynamics of 2-(dodecylthio)benzothiazole. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption of light (UV-Vis spectrum).
These calculations can also provide information about the nature of the electronic transitions (e.g., π-π* or n-π* transitions) and the geometries of the excited states. Understanding the excited state potential energy surfaces can help in predicting the fluorescence quantum yield and the pathways for non-radiative decay, which are important for applications in areas like fluorescent probes or organic light-emitting diodes (OLEDs). The long alkyl chain might influence the photophysical properties by affecting the solubility and aggregation behavior of the molecule, which in turn can alter its emission characteristics in different media.
In-depth Article on the Coordination Chemistry of 2-(dodecylthio)benzothiazole Unattainable Due to Lack of Specific Research Data
A comprehensive and scientifically detailed article focusing solely on the coordination chemistry and metal complexation of the specific compound “Benzothiazole, 2-(dodecylthio)-” cannot be generated at this time. Extensive searches of scientific literature and chemical databases have revealed a significant lack of published research specifically investigating the coordination properties of this particular molecule.
While the broader family of benzothiazole derivatives is well-studied in coordination chemistry, there is no specific information available in the public domain regarding the synthesis, characterization, or application of metal complexes involving 2-(dodecylthio)benzothiazole as a ligand. The stringent requirement to adhere to a detailed outline focused exclusively on this compound, including data on stoichiometry, spectroscopy, binding modes, magnetic properties, and catalytic applications of its metal complexes, cannot be met with the currently available scientific evidence.
Research on related benzothiazole compounds, such as those with different alkylthio, amino, or mercapto substituents at the 2-position, does exist. This body of work establishes the general capacity of the benzothiazole nitrogen atom to act as a donor site for coordination with various transition metals. However, extrapolating these findings to the specific case of the dodecylthio derivative without direct experimental evidence would be speculative and would not meet the required standards of scientific accuracy and detail.
Supramolecular Assembly and Self Organization of 2 Dodecylthio Benzothiazole Systems
Investigation of Non-Covalent Interactions Driving Self-Assembly
The spontaneous arrangement of 2-(dodecylthio)benzothiazole molecules into ordered systems is a direct consequence of a combination of weak, non-covalent interactions. nih.gov Understanding these forces is fundamental to controlling the final supramolecular structure. nih.gov These interactions, though individually weak, collectively dictate the thermodynamic stability and morphology of the resulting assemblies. nih.gov
The aromatic benzothiazole (B30560) core is a key player in the self-assembly process due to its extended π-delocalized system. nih.gov This electron-rich system facilitates π-π stacking interactions, a phenomenon where the planar benzothiazole rings of adjacent molecules arrange themselves in a face-to-face or face-to-edge manner. researchgate.netnih.gov These interactions are crucial for the formation of one-dimensional stacks and contribute significantly to the stability of ordered structures like liquid crystals and fibrillar aggregates. researchgate.netmdpi.com The distance between the stacked rings is a critical parameter, with typical centroid-to-centroid distances for strong aromatic π-π stacking being around 3.5 Å. researchgate.net The stability of these stacked structures is enhanced by the collective interactions along the assembly. researchgate.net In many heterocyclic systems, including those with benzothiazole, π-π stacking is a dominant force in creating ordered molecular packing in the solid state. nih.govnih.gov
The long, saturated dodecyl (-C₁₂H₂₅) tail of the molecule is inherently hydrophobic. In polar environments, these nonpolar chains tend to minimize their contact with polar solvent molecules, driving them to aggregate. This "hydrophobic effect" is a primary driving force for the formation of higher-order structures such as micelles or vesicles in aqueous media. In the solid or liquid crystalline state, these aliphatic chains promote segregation from the aromatic cores, leading to the formation of distinct nonpolar domains within the supramolecular structure. The length and flexibility of these alkyl chains are known to significantly influence the mesomorphic properties and phase behavior of benzothiazole-containing molecules. uobasrah.edu.iq For instance, studies on related compounds have shown that medium to long alkyl chains are often associated with the appearance of smectic liquid crystal phases, where molecules are arranged in layers. uobasrah.edu.iq
While the 2-(dodecylthio)benzothiazole molecule itself lacks strong hydrogen bond donors, the potential for hydrogen bonding exists in derivatives or in the presence of protic solvents or other molecules. nih.gov In related benzothiazole systems, hydrogen bonds have been shown to play a significant role in directing molecular conformation and stabilizing crystal structures. nih.govnih.gov For example, intermolecular hydrogen bonds can link molecules into chains or more complex networks, profoundly influencing the final architecture. nih.gov The presence of heteroatoms like nitrogen and sulfur in the benzothiazole ring can also lead to weaker C-H···N or C-H···S interactions, which, although less energetic than classical hydrogen bonds, can provide additional stability to the supramolecular arrangement. nih.gov
Formation of Ordered Nanostructures, Aggregates, and Thin Films
The interplay of the non-covalent forces described above leads to the formation of a variety of ordered structures. The specific morphology is highly dependent on external conditions such as solvent, temperature, and concentration.
Due to its amphiphilic nature, with a polar benzothiazole head and a nonpolar dodecyl tail, 2-(dodecylthio)benzothiazole is expected to form micelles and vesicles in appropriate solvents. In these structures, the dodecyl chains would segregate to form a hydrophobic core, while the benzothiazole headgroups would be exposed to the polar solvent. The formation of nanoparticle aggregates through electrostatic interactions and ionic gelation has been demonstrated for chitosan (B1678972) modified with benzothiazole derivatives, highlighting the tendency of these systems to form organized nanoscale structures. mdpi.com
Of significant interest is the formation of liquid crystal phases. Many benzothiazole derivatives are known to exhibit liquid crystalline behavior, acting as mesogens. edu.krdresearchgate.netnycu.edu.tw The rod-like shape of these molecules, combined with the segregation of the rigid aromatic cores and flexible alkyl chains, facilitates the formation of phases with long-range orientational order and, in some cases, positional order. uobasrah.edu.iq The length of the terminal alkyl chain is a determining factor in the type of mesophase observed. uobasrah.edu.iqedu.krd For example, studies on analogous compounds show a transition from nematic to smectic phases as the alkyl chain length increases. uobasrah.edu.iq A dodecyl chain is sufficiently long to promote the layered arrangement characteristic of smectic phases, such as the smectic A (SmA) or smectic C (SmC) phase. uobasrah.edu.iqedu.krd
Table 1: Phase Transition Temperatures of a Related Benzothiazole Liquid Crystal Series This table illustrates how alkyl chain length affects the mesomorphic properties in a series of 2-(4-alkanoyloxybenzylidenamino)benzothiazoles, which are structurally related to the subject compound.
| Terminal Chain (n) | Transition | Temperature (°C) |
| 10 | Crystal → Smectic A | 108.8 |
| 10 | Smectic A → Isotropic | 113.5 |
| 12 | Crystal → Smectic A | 106.9 |
| 12 | Smectic A → Isotropic | 114.8 |
| 14 | Crystal → Smectic A | 105.7 |
| 14 | Smectic A → Isotropic | 115.1 |
| Data adapted from studies on structurally similar benzothiazole derivatives to illustrate the influence of alkyl chain length. researchgate.net |
The strong tendency for π-π stacking of the benzothiazole cores can lead to the formation of one-dimensional (1D) aggregates. These can take the form of fibrillar or ribbon-like nanostructures. In such architectures, the molecules are typically stacked in a columnar fashion, with the dodecyl chains radiating outwards from the central aromatic core. This arrangement maximizes the favorable π-π interactions while accommodating the bulky alkyl groups. The formation of 1D helical chains has been observed in coordination polymers involving benzothiazole ligands, demonstrating the inherent ability of this heterocyclic system to form extended, ordered, one-dimensional structures. researchgate.net These fibrillar structures can further entangle or align to form gels or highly ordered thin films.
Spectroscopic Probing of Self-Assembly Processes (e.g., UV-Vis, Fluorescence, CD Spectroscopy)
There is no available scientific literature that specifically employs UV-Vis, fluorescence, or circular dichroism (CD) spectroscopy to investigate the self-assembly processes of 2-(dodecylthio)benzothiazole. Research on other benzothiazole derivatives has utilized these techniques for basic characterization, but not for the study of aggregation phenomena. For instance, studies on novel N-(benzothiazol-2-yl)ethanamides have reported their electronic spectra as part of their synthesis and characterization, but this does not extend to an analysis of supramolecular assembly. scielo.br
Microscopic Techniques for Imaging Self-Assembled Structures (e.g., AFM, TEM, SEM)
A search for studies using Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), or Scanning Electron Microscopy (SEM) to visualize self-assembled structures of 2-(dodecylthio)benzothiazole yielded no specific results. While these techniques are powerful tools for characterizing nanoscale morphologies, as demonstrated in the study of liposomes and other self-assembling systems, their application to this particular compound has not been documented in available research. nih.gov
Influence of Solvent, Concentration, and Temperature on Supramolecular Organization
The specific effects of solvent, concentration, and temperature on the supramolecular organization of 2-(dodecylthio)benzothiazole have not been the subject of published research. General principles of self-assembly dictate that these factors are critical in determining the nature and extent of molecular aggregation. For example, studies on unrelated systems like nonionic surfactants and block copolymers show that aggregation numbers and hydrodynamic radii can increase with both temperature and concentration. nih.govnih.gov However, without experimental data for 2-(dodecylthio)benzothiazole, any discussion would be purely speculative and not grounded in the required detailed research findings.
Research on 2-(dodecylthio)benzothiazole in Polymer Science Remains Largely Unexplored
Despite a comprehensive search of scientific literature and patent databases, there is a significant lack of published research on the specific chemical compound Benzothiazole, 2-(dodecylthio)- within the field of polymer science and advanced materials. While the broader families of benzothiazole derivatives and long-chain alkyl thio compounds have individually found applications in polymer chemistry, their specific combination in the form of 2-(dodecylthio)benzothiazole does not appear to be a documented area of study.
The initial research plan aimed to detail the integration of 2-(dodecylthio)benzothiazole as a monomer or side chain in polymer synthesis, its role in modifying polymer properties, and its use in advanced polymeric composites. However, the investigation did not yield any specific data, such as detailed research findings or data tables, related to this particular compound for the outlined topics.
General concepts in polymer science that could theoretically involve a molecule like 2-(dodecylthio)benzothiazole include:
Polymer Synthesis:
Monomer Integration: A molecule with a polymerizable group could potentially be incorporated as a monomer in homo- or co-polymerization reactions. However, there is no evidence of 2-(dodecylthio)benzothiazole being functionalized for such purposes.
Grafting and Functionalization: The dodecylthio group could theoretically be attached to a polymer backbone through post-polymerization modification techniques. These methods, known as "grafting to" or "grafting from," are common strategies to modify polymer properties. nih.govmdpi.comresearchgate.netnih.govplantarchives.org
Modification of Polymer Properties:
Optical and Electronic Properties: Benzothiazole moieties are known to be incorporated into polymers to modulate their optical and electronic characteristics, such as in the development of fluorescent materials or for band gap engineering in conductive polymers. arpnjournals.comresearchgate.netmdpi.comtcichemicals.comnih.govresearchgate.net The presence of the sulfur atom and the aromatic system in the benzothiazole unit can influence the electronic structure of the resulting polymer.
Thermal and Mechanical Properties: The introduction of long alkyl chains, such as the dodecyl group, can affect the thermal stability and mechanical properties of polymers. researchgate.netmdpi.com For instance, they can act as internal plasticizers, increasing flexibility and lowering the glass transition temperature.
Advanced Composites and Blends:
The addition of functionalized molecules to create polymer composites and blends is a common strategy to enhance material performance. However, no studies were found that specifically incorporate 2-(dodecylthio)benzothiazole for this purpose.
While the fundamental principles of polymer science provide a framework for how 2-(dodecylthio)benzothiazole could be used, the absence of specific research on this compound means that any detailed discussion would be purely speculative. The scientific community has explored other benzothiazole derivatives and other dodecylthio-containing compounds in polymer applications, but not this specific combination. For example, 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) is a known chain transfer agent used in a type of controlled radical polymerization called RAFT. mdpi.com This highlights that while the components of the molecule of interest are relevant to polymer science, the specific molecule itself is not a subject of current research literature.
Polymer Science and Advanced Materials Research Utilizing 2 Dodecylthio Benzothiazole
Application of 2-(dodecylthio)benzothiazole-Containing Polymers in Specific Advanced Material Categories
Organic Electronics (e.g., Organic Photovoltaics, Organic Field-Effect Transistors)
In the realm of organic electronics, the performance of materials is fundamentally tied to their molecular structure, which dictates charge transport, energy levels, and thin-film morphology. The benzothiazole (B30560) core is a well-known electron-deficient system, making it a suitable building block for n-type (electron-transporting) or ambipolar semiconducting polymers. nih.govnih.gov
Polymers incorporating 2-(dodecylthio)benzothiazole could be designed as donor-acceptor (D-A) copolymers, a common strategy in organic electronics. In such a structure, the electron-accepting benzothiazole unit would be paired with an electron-donating co-monomer. The long dodecylthio side chain (-S-C₁₂H₂₅) would play a crucial role in ensuring solubility of the resulting polymer in organic solvents, which is essential for solution-based processing techniques like spin-coating or inkjet printing of thin films.
For Organic Field-Effect Transistors (OFETs), the dodecylthio group could also influence the self-assembly and packing of the polymer chains in the solid state. The planarity of the benzothiazole unit promotes π-π stacking, which is crucial for efficient charge transport, while the flexible alkyl chains can affect the intermolecular distance and ordering. nih.govmdpi.com The choice of co-monomer and the resulting polymer backbone geometry would ultimately determine whether the material functions as a p-type (hole-transporting) or n-type semiconductor. For instance, copolymers of benzothiadiazole, a related heterocycle, have shown promising performance in OFETs, with electron mobilities varying significantly based on the functional groups attached to the core. nih.gov
In the context of Organic Photovoltaics (OPVs), the 2-(dodecylthio)benzothiazole unit could be part of the acceptor polymer in a bulk heterojunction (BHJ) solar cell. Its electron-accepting nature would facilitate charge separation at the donor-acceptor interface. The dodecylthio chain would again be critical for controlling the morphology of the BHJ blend, influencing domain sizes and phase separation, which are key parameters for achieving high power conversion efficiencies.
Table 1: Hypothetical Properties of a 2-(dodecylthio)benzothiazole Polymer in Organic Electronics
| Property | Contribution of Benzothiazole Core | Contribution of Dodecylthio Side Chain | Potential Performance Metric |
|---|---|---|---|
| Charge Transport | Electron-accepting nature facilitates n-type or ambipolar transport. Planar structure can promote π-stacking. nih.gov | Influences intermolecular packing and crystallinity. Can modulate charge carrier mobility. mdpi.com | Electron/Hole Mobility (cm²/Vs) |
| Solubility | Generally low solubility in common organic solvents. | High; the long alkyl chain significantly enhances solubility for solution processing. | > 10 mg/mL in chloroform, toluene |
| Energy Levels (LUMO/HOMO) | Lowers LUMO level, contributing to electron-accepting character. | Can slightly raise HOMO level due to electron-donating sulfur atom. | LUMO: ~ -3.5 eV; HOMO: ~ -5.5 eV |
| Film Morphology | Promotes ordered, crystalline domains through π-π interactions. nih.gov | Affects thin-film morphology, domain size, and molecular orientation (edge-on vs. face-on). mdpi.com | Root Mean Square (RMS) Roughness |
Light-Emitting Materials (e.g., Organic Light-Emitting Diodes)
Benzothiazole derivatives are known for their fluorescent properties and have been investigated for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net The benzothiazole core can act as a stable, emissive chromophore. By incorporating 2-(dodecylthio)benzothiazole into a polymer backbone, it is possible to develop solution-processable emissive materials.
The dodecylthio side chain would serve multiple purposes in an OLED context. Primarily, it ensures the good film-forming properties necessary for creating uniform emissive layers. Additionally, the bulky and non-polar alkyl chains can help to suppress aggregation-caused quenching (ACQ), a phenomenon where the fluorescence efficiency of a material decreases in the solid state due to close packing of chromophores. By spatially separating the polymer backbones, the dodecylthio groups could help maintain high photoluminescence quantum yields in thin films, leading to brighter and more efficient OLED devices.
Sensors and Probes for Analytical Applications
The benzothiazole moiety is a versatile platform for designing fluorescent chemosensors. nih.govmdpi.com Its electron-rich nitrogen and sulfur atoms can act as binding sites for specific analytes, such as metal ions or reactive oxygen species. nih.govmdpi.com Upon binding, the electronic properties of the benzothiazole ring are perturbed, leading to a detectable change in the material's fluorescence, such as a "turn-on" or "turn-off" response or a ratiometric shift in the emission wavelength. nih.govnih.gov
A polymer containing 2-(dodecylthio)benzothiazole could be developed into a sensory material or a probe. The dodecylthio group, being a thioether, contains a sulfur atom with lone pairs of electrons that could also serve as a recognition site, particularly for soft heavy metal ions like mercury (Hg²⁺) or copper (Cu²⁺). The binding of a metal ion to the thioether sulfur or the benzothiazole nitrogen could induce a conformational change or an electronic perturbation that is transduced into an optical signal.
The polymeric nature of such a sensor would be advantageous for creating sensory films or coatings. The long dodecyl chains would enhance the material's processability and could also create a specific microenvironment around the sensing units, potentially enhancing selectivity. For example, the hydrophobic environment created by the dodecyl groups might favor the detection of analytes in aqueous media by partitioning them into the polymer film.
Table 2: Potential Sensing Applications for a 2-(dodecylthio)benzothiazole-Based Polymer
| Target Analyte | Proposed Sensing Mechanism | Role of Benzothiazole | Role of Dodecylthio Group |
|---|---|---|---|
| Heavy Metal Ions (e.g., Cu²⁺, Fe³⁺) | Chelation-induced fluorescence quenching or enhancement. mdpi.com | Nitrogen and sulfur atoms act as coordination sites. nih.gov | Thioether sulfur provides an additional binding site. |
| Peroxynitrite (ONOO⁻) | Analyte-induced chemical reaction leading to a change in the fluorophore structure. nih.gov | The core fluorophore whose emission is modulated by the reaction. nih.gov | Enhances solubility and film-forming properties of the sensor. |
| pH Changes | Protonation/deprotonation of the benzothiazole nitrogen atom. | The pH-responsive unit that alters the electronic structure. | Creates a hydrophobic matrix for the sensor. |
Self-Healing and Responsive Materials
The development of self-healing and responsive polymers often relies on the incorporation of dynamic or reversible chemical bonds. taylorfrancis.commdpi.com The 2-(dodecylthio)benzothiazole unit contains a carbon-sulfur (thioether) bond. While thioether bonds are generally stable, the broader class of sulfur-containing polymers, particularly those with disulfide (-S-S-) bonds, are well-known for their application in self-healing materials. taylorfrancis.com The reversible nature of disulfide bond exchange under certain stimuli (like heat or light) allows a damaged polymer network to repair itself.
Although a simple thioether is not inherently dynamic in the same way as a disulfide, its presence could be leveraged. For instance, a polymer containing the 2-(dodecylthio)benzothiazole moiety could be designed to undergo reversible cross-linking through other mechanisms, such as Diels-Alder reactions or hydrogen bonding, which are common strategies for creating self-healing materials. mdpi.com In such a system, the dodecylthio groups would act as flexible, "oily" side chains that could lower the glass transition temperature (Tg) of the polymer and enhance chain mobility. This increased mobility is critical for facilitating the rearrangement of the polymer network and the reformation of broken bonds at the site of damage, thereby improving healing efficiency.
Furthermore, the long dodecyl chains could impart stimuli-responsive behavior. For example, the polymer might exhibit temperature-responsive solubility (an LCST or UCST behavior) in certain solvents due to the interplay between the hydrophobic alkyl chains and the more polar polymer backbone. This could be useful for creating materials that respond to thermal cues.
Advanced Chemical Reactivity and Mechanistic Investigations of 2 Dodecylthio Benzothiazole
Substitution Reactions at the Benzothiazole (B30560) Core and Dodecylthio Moiety
The structure of 2-(dodecylthio)benzothiazole offers two primary sites for substitution reactions: the fused benzene (B151609) ring of the benzothiazole core and the aliphatic dodecyl chain.
Benzothiazole Core Substitution: The benzothiazole ring system can undergo electrophilic aromatic substitution. The presence of the nitrogen and sulfur heteroatoms, along with the electron-donating nature of the dodecylthio group, influences the position of substitution. Generally, electrophilic attack occurs on the benzene ring portion of the molecule. The most likely positions for substitution are C4, C5, C6, and C7. The precise location is determined by the reaction conditions and the nature of the electrophile. Common substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration would introduce a nitro group (-NO2) onto the ring, significantly altering the electronic properties of the molecule.
Dodecylthio Moiety Substitution: The dodecyl chain is a saturated aliphatic chain and is generally less reactive than the aromatic core. However, it can undergo free-radical substitution, typically initiated by UV light or radical initiators. Halogenation, for example, can lead to the substitution of one or more hydrogen atoms on the dodecyl chain with halogen atoms (e.g., Cl, Br). The position of substitution along the chain can be random, although there may be some preference for secondary carbons.
| Reaction Type | Reagent/Conditions | Moiety | Product Type |
| Nitration | HNO₃/H₂SO₄ | Benzothiazole Core | Nitro-2-(dodecylthio)benzothiazole |
| Halogenation | Br₂/FeBr₃ | Benzothiazole Core | Bromo-2-(dodecylthio)benzothiazole |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Benzothiazole Core | Acyl-2-(dodecylthio)benzothiazole |
| Free-Radical Halogenation | Cl₂/UV light | Dodecylthio Moiety | Chloro-dodecyl-2-thiobenzothiazole |
Oxidation Reactions of the Thioether Linkage to Sulfoxides and Sulfones
The sulfur atom in the thioether linkage of 2-(dodecylthio)benzothiazole is susceptible to oxidation. This reaction proceeds in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These transformations significantly impact the polarity, solubility, and chemical properties of the parent molecule.
The oxidation can be achieved using a variety of oxidizing agents. The choice of reagent and control of reaction conditions (e.g., stoichiometry, temperature) are crucial for selectively stopping the reaction at the sulfoxide stage or proceeding to the sulfone. organic-chemistry.orgorganic-chemistry.org Hydrogen peroxide is a common and environmentally benign oxidant, often used with a catalyst. organic-chemistry.org Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective for these transformations. researchgate.net
Step 1: Oxidation to Sulfoxide
Product: 2-(dodecylsulfinyl)benzothiazole
Characteristics: Introduces a chiral center at the sulfur atom.
Step 2: Oxidation to Sulfone
Product: 2-(dodecylsulfonyl)benzothiazole
Characteristics: The sulfur atom is in its highest oxidation state. The resulting sulfone is generally a more stable and polar compound.
| Oxidizing Agent | Typical Conditions | Primary Product | Reference |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid, room temp. | Sulfoxide/Sulfone | organic-chemistry.org |
| meta-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, 0°C to room temp. | Sulfoxide (1 equiv.), Sulfone (2 equiv.) | researchgate.net |
| Potassium Permanganate (KMnO₄) | Acetone/Water | Sulfone | researchgate.net |
| Urea-Hydrogen Peroxide | Phthalic Anhydride, Ethyl Acetate | Sulfone | organic-chemistry.org |
Hydrolysis and Other Degradation Pathways Under Various Chemical and Environmental Conditions
The stability of 2-(dodecylthio)benzothiazole is a critical factor in its environmental fate and potential applications. Degradation can occur through several pathways, including hydrolysis and biodegradation.
Hydrolysis: The thioether bond in 2-(dodecylthio)benzothiazole is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, cleavage can occur. For instance, the hydrolysis of benzothiazole itself with aqueous caustic soda is a known method to produce 2-aminothiophenol (B119425). google.com While the C-S bond in 2-alkylthio derivatives is more robust than the C-N bond in the parent benzothiazole, prolonged exposure to harsh conditions could potentially lead to the formation of 2-mercaptobenzothiazole (B37678) and dodecanol. Studies on related 2-styryl-3-R-benzothiazolium salts have shown that hydrolysis can occur at alkaline pH (pH ≈ 8), leading to decomposition of the starting salt. chemicalpapers.com
Environmental Degradation: In the environment, microbial degradation is a likely pathway. While specific studies on 2-(dodecylthio)benzothiazole are scarce, research on related compounds like 2-mercaptobenzothiazole (MBT) and 2-(thiocyanomethylthio)benzothiazole (TCMTB) shows they are susceptible to biodegradation. organic-chemistry.orgmdpi.com Microorganisms can metabolize these compounds, often starting with the modification of the substituent at the 2-position. organic-chemistry.org It is plausible that environmental microbes could oxidize the dodecyl chain or the sulfur atom, initiating the breakdown of the molecule. The ultimate degradation products in an aerobic environment would likely be carbon dioxide, water, sulfate, and nitrate.
Formation of Novel Derivatives through Targeted Functional Group Transformations
The chemical structure of 2-(dodecylthio)benzothiazole allows for the synthesis of a wide array of novel derivatives through targeted functional group transformations. These modifications can be directed at either the benzothiazole nucleus or the dodecylthio side chain.
Modification of the Benzothiazole Core: As discussed in section 10.1, electrophilic substitution reactions can introduce various functional groups (e.g., -NO₂, -Br, -SO₃H, -COR) onto the aromatic ring. rsc.org These groups can then serve as handles for further synthetic transformations. For example, a nitro group can be reduced to an amino group (-NH₂), which can then be diazotized or acylated to create a diverse library of compounds.
Modification of the Dodecylthio Moiety: The long alkyl chain provides opportunities for functionalization.
Terminal Oxidation: Selective oxidation of the terminal methyl group of the dodecyl chain to an alcohol, aldehyde, or carboxylic acid would create a new reactive site on the molecule, allowing for esterification, amidation, or other condensation reactions.
Chain Halogenation: Introduction of a halogen at a specific position on the dodecyl chain could be followed by nucleophilic substitution to introduce other functional groups like amines, azides, or cyanides.
These targeted transformations enable the systematic modification of the molecule's physicochemical properties, which is a key strategy in the development of new materials or biologically active compounds.
Mechanistic Studies of Specific Reactions Involving the Benzothiazole and Dodecylthio Functionalities
Understanding the reaction mechanisms provides a framework for predicting reactivity and optimizing reaction conditions.
Mechanism of Electrophilic Aromatic Substitution: The substitution on the benzothiazole core follows the general mechanism for electrophilic aromatic substitution.
Generation of Electrophile: The reaction begins with the formation of a strong electrophile (e.g., NO₂⁺ from HNO₃/H₂SO₄).
Formation of Sigma Complex: The π-electrons of the benzene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation: A weak base in the mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.
Mechanism of Thioether Oxidation: The oxidation of the thioether to a sulfoxide and then to a sulfone is a nucleophilic attack by the sulfur atom on the oxidant. Using a peroxy acid (RCO₃H) as an example:
Sulfoxide Formation: The electron-rich sulfur atom of the thioether acts as a nucleophile, attacking the terminal, electrophilic oxygen atom of the peroxy acid. This is a concerted process where the O-O bond breaks, and a proton is transferred, resulting in the formation of the sulfoxide and a carboxylic acid.
Sulfone Formation: The sulfur atom of the sulfoxide is less nucleophilic than that of the thioether. However, under stronger conditions or with an excess of the oxidizing agent, it can attack another molecule of the peroxy acid in a similar fashion to yield the sulfone.
The study of these mechanisms is fundamental to controlling the outcomes of chemical reactions involving 2-(dodecylthio)benzothiazole and its derivatives.
Emerging Research Frontiers and Future Prospects for 2 Dodecylthio Benzothiazole Studies
Interdisciplinary Research Directions (e.g., Materials Science, Nanotechnology, Analytical Chemistry)
The unique molecular architecture of 2-(dodecylthio)benzothiazole, featuring a polar heterocyclic head and a long nonpolar tail, makes it a prime candidate for interdisciplinary research, bridging chemistry with materials science, nanotechnology, and analytical chemistry.
Materials Science: In materials science, the long dodecyl chain imparts significant hydrophobicity and potential for molecular self-assembly. Research on analogous compounds, such as 2-(benzothiazol-2-ylthio)-N-dodecylacetamide, has demonstrated their efficacy as antioxidants in lubricating base stocks. researchgate.net This suggests a promising research direction for 2-(dodecylthio)benzothiazole as an advanced additive for industrial lubricants, polymers, and coatings, where it could enhance thermal stability, prevent oxidative degradation, and act as a corrosion inhibitor. researchgate.net Its amphiphilic nature could also be exploited in the formulation of novel surfactants or phase transfer catalysts.
Nanotechnology: The benzothiazole (B30560) moiety is known for its fluorescence and electronic properties. mdpi.com The dodecyl chain can facilitate the organization of these molecules into well-defined nanostructures, such as monolayers, micelles, or liquid crystals. These organized assemblies could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). Furthermore, the ability of the benzothiazole group to coordinate with metal ions opens avenues for creating functionalized nanoparticles with tailored optical or catalytic properties.
Analytical Chemistry: In analytical chemistry, the compound could serve as a functional component in chemical sensors or as a stationary phase in chromatography. Its selective interaction with specific analytes, particularly metal ions or organic pollutants, could be harnessed to develop new electrochemical or optical sensors. The long alkyl chain would allow for its immobilization onto solid supports, a key requirement for creating robust sensing platforms and chromatographic columns for specialized separation processes.
Development of Novel Methodological Approaches in Synthesis and Advanced Characterization
Advancing the study of 2-(dodecylthio)benzothiazole hinges on the development of efficient and sustainable synthetic routes and sophisticated characterization techniques.
Novel Synthesis Methods: Traditional synthesis of 2-thio-substituted benzothiazoles often involves the reaction of 2-mercaptobenzothiazole (B37678) with alkyl halides. researchgate.net Future research should focus on greener synthetic methodologies. mdpi.comresearchgate.net This includes exploring catalyst-free reactions in eco-friendly solvents like glycerol (B35011), microwave-assisted organic synthesis (MAOS) to reduce reaction times and energy consumption, and one-pot, multi-component reactions to improve atom economy and procedural efficiency. researchgate.netnih.gov For instance, methods developed for S-arylation of 2-mercaptobenzothiazole using diaryliodonium triflates could be adapted for S-alkylation, potentially offering a transition-metal-free pathway. nih.gov
Advanced Characterization: A comprehensive understanding of the structure-property relationships of 2-(dodecylthio)benzothiazole and its derivatives requires advanced characterization. Beyond standard techniques like FT-IR and NMR spectroscopy for structural elucidation, a deeper analysis is needed. researchgate.netresearchgate.net Techniques such as two-dimensional NMR (COSY, HSQC, HMBC) can provide unambiguous assignments of complex structures. Thermal analysis (TGA/DSC) is crucial for evaluating the stability of these compounds for materials science applications. researchgate.net For nanotechnology applications, techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) would be essential to visualize the self-assembled nanostructures.
| Synthetic Approach | Description | Potential Advantages | Relevant Research Context |
|---|---|---|---|
| Nucleophilic Substitution | Reaction of the sodium salt of 2-mercaptobenzothiazole with dodecyl bromide. | Well-established, straightforward. | Standard method for synthesizing 2-alkylthiobenzothiazoles. researchgate.net |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction between 2-mercaptobenzothiazole and a dodecylating agent. | Reduced reaction times, higher yields, energy efficiency. nih.gov | General green chemistry approach for benzothiazole synthesis. mdpi.com |
| Catalyst-Free Synthesis in Green Solvents | Performing the synthesis in environmentally benign solvents like glycerol or water at ambient or elevated temperatures without a catalyst. | Environmentally friendly, reduced contamination, cost-effective. researchgate.net | Emerging trend for the synthesis of 2-arylbenzothiazoles. researchgate.net |
| Phase Transfer Catalysis | Employing a phase transfer catalyst to facilitate the reaction between the aqueous phase containing the mercaptide and the organic phase containing the alkyl halide. | Improved reaction rates and yields for biphasic systems. | Applicable for reacting water-soluble and oil-soluble reactants. |
Untapped Application Niches in Advanced Technologies and Scientific Instrumentation
While some applications can be inferred from related compounds, several high-tech niches for 2-(dodecylthio)benzothiazole remain largely untapped.
Marine Anti-fouling Coatings: The benzothiazole derivative 2-(thiocyanomethylthio)benzothiazole is used as a marine biocide. nih.gov The long dodecyl chain in 2-(dodecylthio)benzothiazole could enhance its compatibility with marine paint formulations and provide a slow-release mechanism, making it a candidate for more environmentally friendly and long-lasting anti-fouling coatings.
Specialized Fungicides: The benzothiazole core is present in various biocidal agents. nih.gov The dodecylthio- derivative could be explored as a specialized fungicide for applications where high lipophilicity is required, such as in wood preservation or for protecting plastics and other polymeric materials from microbial degradation.
Advanced Lubricant Additives: Building on the antioxidant properties of similar molecules, 2-(dodecylthio)benzothiazole could be investigated as a multifunctional lubricant additive. researchgate.net Its structure suggests it may simultaneously function as an antioxidant, anti-wear agent, and friction modifier, particularly in demanding applications like synthetic engine oils or industrial gear oils.
Components in Molecular Electronics: The combination of a photoactive headgroup and an insulating alkyl tail is a key design feature for molecules used in molecular electronics. Research could explore the use of 2-(dodecylthio)benzothiazole in self-assembled monolayers (SAMs) on conductive surfaces to create molecular diodes, switches, or memory elements.
Challenges and Opportunities in Long-Term Academic Research on 2-(dodecylthio)benzothiazole Derivatives
Long-term academic research on this class of compounds faces both hurdles and significant opportunities.
Challenges:
Sustainable Synthesis: A primary challenge is the development of truly sustainable and scalable synthetic routes that avoid harsh reagents and minimize waste. mdpi.com
Structure-Function Correlation: Establishing a clear and predictive correlation between the molecular structure (e.g., chain length, substituents on the benzothiazole ring) and the functional properties (e.g., antioxidant efficacy, electronic behavior) is a complex undertaking that requires extensive experimental and computational work. scirp.org
Biodegradability and Environmental Fate: As with many industrial chemicals, understanding the long-term environmental impact, including biodegradability and potential toxicity of 2-(dodecylthio)benzothiazole and its degradation products, is a critical challenge that must be addressed for any large-scale application. scirp.org
Opportunities:
Derivative Libraries: There is a significant opportunity to create and screen libraries of 2-(alkylthio)benzothiazole derivatives with varying alkyl chain lengths and substitutions on the aromatic ring. This would allow for the fine-tuning of physical and chemical properties for specific applications. organic-chemistry.org
Computational Modeling: The use of computational tools, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and potential interactions of these molecules, guiding experimental efforts and accelerating the discovery process. scirp.org
Bioconjugation: Exploring the conjugation of 2-(dodecylthio)benzothiazole to biomolecules could open up new avenues in biophysical studies or for the development of targeted therapeutic or diagnostic agents, leveraging the known biological activities of the benzothiazole scaffold. nih.govnih.gov
Strategic Directions for Collaborative Research and Funding Initiatives
To fully realize the potential of 2-(dodecylthio)benzothiazole, a concerted and collaborative research effort is necessary.
Inter-institutional and Interdisciplinary Collaboration: Strategic alliances between synthetic chemistry labs, materials science departments, nanotechnology centers, and environmental science institutes are crucial. Such collaborations would foster a holistic approach, from molecular design and synthesis to performance testing and environmental impact assessment.
Industry-Academia Partnerships: Collaborations with industries in the lubricants, coatings, and specialty chemicals sectors can provide real-world context and a direct pathway for technology transfer. These partnerships can also offer access to specialized testing equipment and funding opportunities.
Targeted Funding Initiatives: Researchers should seek funding from government agencies and private foundations that support fundamental research in materials science (e.g., development of advanced functional materials), green chemistry (e.g., sustainable synthesis), and environmental engineering (e.g., development of eco-friendly biocides). Grant proposals should emphasize the interdisciplinary nature of the research and its potential for technological innovation and positive environmental impact. By framing the research within broader strategic goals, such as creating advanced materials for energy efficiency or reducing reliance on hazardous chemicals, the likelihood of securing funding can be significantly enhanced.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
